molecular formula C16H20ClN7O B12225725 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B12225725
M. Wt: 361.8 g/mol
InChI Key: YLVAZFAAUOTUEX-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple nitrogen atoms within its structure, making it a valuable molecule in various chemical and pharmaceutical applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves several steps. One common method includes the reaction of 5-chloropyrimidine with piperazine to form an intermediate compound. This intermediate is then reacted with 4-chloropyrimidine under controlled conditions to yield the final product. The reaction typically requires an inert polar solvent such as chloroform, ethanol, or dimethylformamide, and is conducted at elevated temperatures ranging from 50°C to 150°C .

Chemical Reactions Analysis

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the brain, leading to anxiolytic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and applications in scientific research and industry.

Properties

Molecular Formula

C16H20ClN7O

Molecular Weight

361.8 g/mol

IUPAC Name

4-[2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H20ClN7O/c17-13-11-19-15(20-12-13)23-3-5-24(6-4-23)16-18-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2

InChI Key

YLVAZFAAUOTUEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)N3CCOCC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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